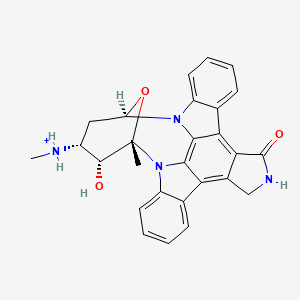

3'-Demethylstaurosporinium(1+)

描述

Structure

3D Structure

属性

分子式 |

C27H25N4O3+ |

|---|---|

分子量 |

453.5 g/mol |

IUPAC 名称 |

[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-methylazanium |

InChI |

InChI=1S/C27H24N4O3/c1-27-25(32)16(28-2)11-19(34-27)30-17-9-5-3-7-13(17)21-22-15(12-29-26(22)33)20-14-8-4-6-10-18(14)31(27)24(20)23(21)30/h3-10,16,19,25,28,32H,11-12H2,1-2H3,(H,29,33)/p+1/t16-,19-,25-,27+/m1/s1 |

InChI 键 |

YFYYWLWHOINTHH-FCHZLITKSA-O |

手性 SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)O |

规范 SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)O |

产品来源 |

United States |

Biosynthesis and Biocatalytic Pathways

Fundamental Principles of Indolocarbazole Biosynthesis

The construction of the characteristic indolo[2,3-a]pyrrolo[3,4-c]carbazole skeleton is a conserved process in actinomycetes, involving the fusion of two tryptophan-derived molecules. pnas.orgeasychair.org This intricate process is governed by a specific sequence of enzymatic reactions that build the core structure step-by-step.

The biosynthesis of the indolocarbazole core begins with two molecules of the amino acid L-tryptophan. pnas.org The initial step involves the enzymatic conversion of L-tryptophan into an indole-3-pyruvic acid (IPA) imine. pnas.orgkitasato-u.ac.jp This reaction is a crucial activation step, preparing the molecule for subsequent dimerization. Two of these IPA imine molecules are then coupled to form a key intermediate, chromopyrrolic acid (CPA), which serves as the direct precursor to the fused ring system. pnas.orgkitasato-u.ac.jpwikipedia.org

Table 1: Key Precursors and Intermediates in Indolocarbazole Biosynthesis

| Compound Name | Role in Pathway | Reference(s) |

|---|---|---|

| L-Tryptophan | Initial building block | pnas.orgwikipedia.org |

| Indole-3-pyruvic acid (IPA) imine | Activated intermediate for dimerization | pnas.orgkitasato-u.ac.jp |

The formation of chromopyrrolic acid from two IPA imine units is a critical dimerization event. pnas.org Following this, the pathway culminates in an intramolecular C-C bond formation, an oxidative cyclization step that forms the final carbazole (B46965) ring structure. pnas.orgkitasato-u.ac.jp This reaction is typically catalyzed by a cytochrome P450 enzyme, which facilitates the aryl-aryl coupling to create the rigid, planar indolocarbazole skeleton. pnas.orgwikipedia.org This is followed by a decarboxylation event to yield the stable aglycone core. wikipedia.org

Tryptophan-Derived Precursors in Indolocarbazole Scaffold Formation.

Genetic and Enzymatic Basis of Staurosporine (B1682477) Biosynthesis

The biosynthesis of staurosporine is a well-studied pathway that provides a model for understanding indolocarbazole formation. The process is encoded by a dedicated set of genes organized into a single biosynthetic gene cluster (BGC).

The complete gene cluster for staurosporine biosynthesis, often designated as the sta cluster, has been cloned and characterized from several producing organisms, including Streptomyces sp. TP-A0274 and Salinispora arenicola. jst.go.jpnih.govnih.govpnas.org These clusters contain all the necessary genes for the synthesis of the indolocarbazole aglycone, the formation and attachment of a sugar moiety, and regulatory functions. nih.govnih.gov The identification of these clusters was confirmed by heterologous expression, where transferring the entire cluster into a non-producing host like Streptomyces lividans or Streptomyces albus resulted in the production of staurosporine. jst.go.jpnih.govnih.gov The core of the cluster typically contains four conserved genes (staO, staD, staP, staC) responsible for assembling the aglycone. nih.gov

The assembly of the staurosporine aglycone (K252c) is a multi-enzyme process. The biosynthesis is initiated by the enzyme StaO , an L-amino acid oxidase, which converts L-tryptophan to its corresponding IPA imine. pnas.orgwikipedia.org Subsequently, StaD , a heme-containing peroxidase, catalyzes the dimerization of two IPA imine molecules to form chromopyrrolic acid (CPA). pnas.orgwikipedia.org The crucial cyclization of CPA is performed by StaP , a cytochrome P450 enzyme, which catalyzes the intramolecular C-C bond formation to create the fused aromatic system. pnas.orgkitasato-u.ac.jp Finally, the enzyme StaC is involved in the final oxidative decarboxylation step, yielding the staurosporine aglycone. pnas.orgwikipedia.org The presence and action of StaC are key in differentiating the staurosporine pathway from that of rebeccamycin (B1679247). pnas.org

Table 2: Key Enzymes in Staurosporine Aglycone Biosynthesis

| Enzyme | Gene | Function | Reference(s) |

|---|---|---|---|

| L-amino acid oxidase | staO | Converts L-tryptophan to IPA imine | pnas.orgwikipedia.org |

| Heme peroxidase | staD | Dimerizes IPA imine to form chromopyrrolic acid (CPA) | pnas.orgwikipedia.org |

| Cytochrome P450 | staP | Catalyzes intramolecular C-C bond formation (cyclization) | pnas.orgkitasato-u.ac.jp |

Identification and Characterization of Staurosporine Biosynthetic Gene Clusters.

Derivatization through Engineered Biosynthesis and Natural Mutants

The understanding of the staurosporine biosynthetic pathway has enabled the production of novel derivatives through genetic manipulation and biotransformation. These approaches offer a powerful alternative to chemical synthesis for generating structural diversity.

Engineered biosynthesis, or combinatorial biosynthesis, involves modifying the native biosynthetic pathway to produce new compounds. This has been achieved by expressing engineered gene clusters in heterologous hosts like Streptomyces coelicolor or Streptomyces albus. pnas.orgnih.gov For instance, inactivating the aminotransferase gene (spcI) in the staurosporine gene cluster led to the generation of new streptocarbazole derivatives. asm.org Similarly, co-expressing genes from different indolocarbazole pathways has resulted in the production of over 30 different compounds, including halogenated derivatives. pnas.orgoup.com

Another effective method is precursor-directed biosynthesis, where structural analogs of the natural precursors are fed to the microbial culture. nih.gov When the marine-derived Streptomyces sp. OUCMDZ-3118 was fed with 5-hydroxy-L-tryptophan, it produced novel hydroxylated indolocarbazoles, including 3-hydroxy-K252d. nih.govresearchgate.netmdpi.com Furthermore, blocked mutants of staurosporine-producing organisms, created through classical mutagenesis, have been found to accumulate biosynthetic intermediates and novel derivatives, such as 3′-Demethoxy-3′-hydroxystaurosporine. nih.gov These strategies highlight the flexibility of the biosynthetic machinery and provide a robust platform for creating a wide array of staurosporine analogs for further research and development. nih.govnih.gov

Strategies for Generating Novel Staurosporine Analogues via Pathway Engineering in Heterologous Hosts

The heterologous expression of biosynthetic gene clusters is a powerful strategy for producing natural products and their analogues. In the context of staurosporine, the entire biosynthetic gene cluster has been cloned and expressed in surrogate hosts, enabling the production of staurosporine and facilitating pathway engineering to create novel derivatives. jst.go.jp

One effective approach involves dissecting and reconstituting the staurosporine biosynthesis pathway in a heterologous host. For instance, the pathway was successfully reconstituted in Streptomyces albus by using two separate plasmids. nih.gov The first, an "aglycone vector," carried the genes for producing the indolocarbazole core, while the second, a "sugar vector," contained the genes for the biosynthesis of the deoxysugar moiety. nih.gov Co-expression of these plasmids in S. albus resulted in the production of staurosporine. nih.gov This modular approach allows for the combinatorial biosynthesis of new analogues by swapping or modifying the genes on either plasmid.

Genetic manipulation of the staurosporine biosynthetic gene cluster (spc) followed by expression in a heterologous host has yielded several new derivatives. nih.govasm.org By expressing engineered spc gene clusters in Streptomyces coelicolor M1146, researchers have generated novel compounds, including staurosporines M1 and M2. nih.govscite.ai Further engineering of the sugar biosynthetic pathway within the cluster has also proven fruitful. For example, manipulation of the aminotransferase gene spcI, which is responsible for amination at the C-3' position of the sugar, led to the creation of new streptocarbazole derivatives that lack the amino group. asm.org These studies demonstrate that targeted gene inactivation or modification within the biosynthetic cluster is a viable method for generating structural diversity in the staurosporine family.

Table 1: Examples of Staurosporine Analogues Generated via Pathway Engineering

| Heterologous Host | Genetic Engineering Strategy | Novel Compounds Produced |

|---|---|---|

| Streptomyces albus | Reconstitution of biosynthesis using separate 'aglycone' and 'sugar' plasmids. nih.gov | Staurosporine |

| Streptomyces coelicolor M1146 | Heterologous expression of engineered spc gene clusters. nih.govscite.ai | Staurosporine M1, Staurosporine M2 |

Production of Analogues by Blocked Mutants (e.g., Streptomyces longisporoflavus R19 mutant producing 3'-Demethoxy-3'-hydroxystaurosporine)

Blocked mutants, which are strains with a genetic disruption in a specific biosynthetic step, are instrumental in isolating and characterizing pathway intermediates. This approach has been successfully applied to the staurosporine pathway in its native producer, Streptomyces longisporoflavus. nih.govwikipedia.org

A mutant strain of Streptomyces longisporoflavus R19, designated M14, was found to be blocked in the final step of staurosporine biosynthesis. nih.govswissbiotech.org This final reaction involves the O-methylation of the sugar moiety. hud.ac.uk Due to the mutation, the M14 strain is deficient in the enzyme 3'-demethoxy-3'-hydroxystaurosporine-O-methyltransferase. swissbiotech.orghud.ac.uk Consequently, the mutant is unable to convert the immediate precursor into the final product, leading to the accumulation and isolation of the novel analogue, 3'-Demethoxy-3'-hydroxystaurosporine. nih.govswissbiotech.org This compound represents a direct precursor in the formation of staurosporine.

The isolation of this intermediate not only confirmed the final step in the biosynthetic pathway but also provided a novel staurosporine analogue. nih.gov The use of such blocked mutants provides a direct method for generating new derivatives by accumulating the natural substrates of inactivated enzymes.

Table 2: Staurosporine Analogue Produced by a Blocked Mutant

| Organism | Mutant Strain | Blocked Biosynthetic Step | Accumulated Analogue |

|---|

Chemical Synthesis and Synthetic Analogues

Strategies for the Total Synthesis of Indolocarbazole Core Structures

The indolocarbazole core is the fundamental structural motif of staurosporine (B1682477) and its analogues. researchgate.net A variety of synthetic strategies have been developed to construct this complex polycyclic system.

One of the earliest and most common strategies involves the double Fischer indolization . This method utilizes a dihydrazone precursor which, upon treatment with an acid catalyst, undergoes a double cyclization to form the indolocarbazole skeleton. johnwoodgroup.com While effective, this approach can sometimes lack regiocontrol when synthesizing unsymmetrical analogues.

More modern approaches have focused on transition metal-catalyzed reactions to achieve greater efficiency and selectivity. For instance, palladium-catalyzed C-H activation/C-C bond formation has been successfully employed. rsc.orgrsc.orgnih.gov This strategy allows for the sequential and controlled introduction of the indole (B1671886) moieties onto a central aromatic ring, providing a modular and flexible route to a wide range of indolocarbazole derivatives. rsc.orgrsc.orgnih.gov

Another powerful technique is the intramolecular Diels-Alder reaction . This approach involves the construction of a precursor containing a diene and a dienophile, which then undergoes an intramolecular cycloaddition to form the key carbazole (B46965) ring system. researchgate.net Subsequent transformations can then be used to complete the synthesis of the indolocarbazole core.

Synthetic Approaches to Staurosporine and its Analogues, including 3'-Demethylstaurosporinium(1+)

The total synthesis of staurosporine and its analogues is a significant undertaking due to the presence of the carbohydrate moiety and multiple stereocenters. Many synthetic efforts have focused on the efficient construction of the aglycone (the non-sugar portion) followed by the glycosylation step.

A key challenge in the synthesis of staurosporine is the stereoselective formation of the glycosidic bond between the indolocarbazole aglycone and the aminosugar. Various glycosylation methods have been explored, often requiring careful protection and deprotection strategies for the numerous functional groups present in both the aglycone and the sugar.

The synthesis of analogues like 3'-Demethylstaurosporinium(1+) typically involves modifications of the staurosporine molecule. The demethylation at the 3'-position of the sugar moiety can be achieved through chemical methods. The resulting primary amine can then be quaternized to form the corresponding ammonium (B1175870) salt, 3'-Demethylstaurosporinium(1+).

Several total syntheses of staurosporine and related natural products like K252c, (+)-RK-286c, (+)-MLR-52, and (-)-TAN-1030a have been reported, showcasing the ingenuity of synthetic organic chemistry. johnwoodgroup.comcaltech.edu These syntheses often rely on a convergent approach where the indolocarbazole core and the carbohydrate fragment are synthesized separately and then coupled together in the later stages of the synthesis. caltech.edu

A notable strategy for accessing pyranosylated indolocarbazoles involves a ring expansion of a furanosylated intermediate. caltech.edu This approach allows for the synthesis of various congeners from a common precursor. caltech.edu

Rational Design and Synthesis of Modified Staurosporine Derivatives for Enhanced Properties

Despite the potent biological activity of staurosporine, its lack of selectivity limits its therapeutic potential. nih.gov This has spurred extensive research into the rational design and synthesis of modified staurosporine derivatives with improved properties, such as enhanced selectivity for specific protein kinases. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new analogues. nih.gov These studies have revealed that modifications to both the indolocarbazole core and the sugar moiety can significantly impact biological activity and selectivity. nih.gov

One common strategy involves the modification of the 4'-methylamine group on the sugar portion. nih.gov Since this group is often located on the solvent-exposed side of the kinase binding pocket, it can be modified with various linkers for conjugation to other molecules, such as fluorescent probes, without abolishing kinase binding. nih.gov The design of a staurosporine-based probe without the 4'-methyl group was shown to retain the crucial hydrogen bond donor, leading to a tool with broad-ranging kinase affinity. nih.gov

Another approach focuses on the functionalization of the indolocarbazole core. Historically, electrophilic aromatic substitution (EAS) has been the primary method for introducing substituents onto the aromatic rings. nih.govnsf.gov However, EAS typically directs substitution to specific positions (C3 and C9), limiting the structural diversity of the resulting analogues. nih.gov

To overcome this limitation, newer methods like C-H borylation have been developed. nih.govnsf.gov This iridium-catalyzed reaction allows for the introduction of boryl groups at previously inaccessible positions on the indolocarbazole core, which can then be further functionalized to create a wide array of novel analogues. nih.govnsf.gov This strategy has opened up new avenues for exploring the SAR of the indolocarbazole scaffold. nih.gov

The synthesis of hybrid molecules, where the staurosporine scaffold is combined with other pharmacophores, is another promising strategy. nih.gov This approach aims to create multi-target drugs with potentially improved efficacy and a lower propensity for resistance development. nih.gov

The table below summarizes some of the key synthetic strategies and their outcomes in the development of staurosporine analogues.

| Synthetic Strategy | Key Reaction(s) | Outcome | Reference(s) |

| Double Fischer Indolization | Acid-catalyzed cyclization of dihydrazones | Formation of the indolocarbazole core | johnwoodgroup.com |

| Palladium-Catalyzed C-H Activation | C-H arylation | Modular synthesis of unsymmetrical indolocarbazoles | rsc.orgrsc.orgnih.gov |

| Intramolecular Diels-Alder | Cycloaddition of a diene and dienophile | Construction of the carbazole ring system | researchgate.net |

| Electrocyclization and Nitrene Insertion | Photochemical or thermal reactions | Formation of the indolocarbazole framework | acs.orgnih.gov |

| Ring Expansion | Expansion of a furanosylated intermediate | Access to pyranosylated indolocarbazoles | caltech.edu |

| C-H Borylation | Iridium-catalyzed borylation | Functionalization of previously inaccessible positions on the indolocarbazole core | nih.govnsf.gov |

| Semisynthetic Modification | Electrophilic aromatic substitution, oxidation | Introduction of functional groups at various positions | nih.gov |

| Rational Design of Fluorescent Probes | Modification of the 4'-methylamine group | Development of probes for kinase binding assays | nih.gov |

Molecular Mechanism of Action in Vitro Studies

General Principles of Protein Kinase Inhibition by Indolocarbazoles

Indolocarbazoles, a class of naturally occurring and synthetic compounds, are recognized as potent inhibitors of protein kinases. nih.govnih.govnih.gov Their inhibitory action stems from their ability to compete with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of these enzymes. nih.govresearchgate.net The characteristic structure of indolocarbazoles, featuring a planar indolocarbazole ring system and a sugar moiety, is crucial for this interaction.

The planar indolocarbazole core mimics the adenine (B156593) ring of ATP, allowing it to fit into the adenine-binding pocket of the kinase. nih.gov The sugar component, often a rhodosamine or a related sugar, occupies the ribose-binding site and forms critical hydrogen bonds and hydrophobic interactions that enhance binding affinity. nih.govnih.gov This dual interaction with both the adenine and ribose pockets of the ATP-binding site explains the broad-spectrum inhibitory activity of many indolocarbazoles against both serine/threonine and tyrosine kinases. nih.gov

Beyond direct competition with ATP, some indolocarbazole derivatives have been shown to act as "topoisomerase poisons," interfering with DNA replication and transcription by stabilizing topoisomerase-DNA complexes. nih.govaacrjournals.org However, for staurosporine (B1682477) and its analogs, the primary mechanism of action is the direct inhibition of protein kinases, leading to the modulation of key signal transduction pathways. nih.gov

Kinase Inhibition Profile of Staurosporine and its Derivatives

Staurosporine, the parent compound of 3'-Demethylstaurosporinium(1+), is a prototypical protein kinase inhibitor known for its high potency and broad selectivity. nih.govresearchgate.net It binds to a vast majority of protein kinases with submicromolar affinity, often in the low nanomolar range. nih.govresearchgate.net This promiscuity has made staurosporine a valuable research tool for studying protein kinase function, but it also limits its therapeutic potential due to off-target effects.

Derivatives of staurosporine have been developed to improve selectivity and other pharmacological properties. These analogs often feature modifications to the indolocarbazole core or the sugar moiety, which can significantly alter their kinase inhibition profiles. nih.gov For instance, the removal of the sugar ring, as in the aglycone K252c, leads to a significant loss of activity against many kinases, highlighting the critical role of the sugar in binding affinity. nih.gov Conversely, strategic modifications can narrow the specificity of the inhibitor. Midostaurin (PKC412), a staurosporine derivative, exhibits a more constrained kinase inhibition profile compared to its parent compound. researchgate.net

The extensive research into staurosporine and its derivatives has resulted in a wealth of structural and activity data, with numerous X-ray co-crystal structures available in the Protein Data Bank. nih.gov This information provides a detailed understanding of how these inhibitors interact with the ATP-binding site of various kinases and serves as a foundation for the rational design of more selective inhibitors. acs.org

Table 1: Kinase Inhibition Profile of Staurosporine and Select Derivatives This table is for illustrative purposes and includes data for compounds related to 3'-Demethylstaurosporinium(1+).

| Compound | Target Kinase Family | General Selectivity | Key Structural Feature |

| Staurosporine | Broad (Ser/Thr & Tyr) | Highly promiscuous | Indolocarbazole with rhodosamine sugar |

| Midostaurin (PKC412) | PKC, FLT3, c-KIT, PDGFR | More selective than staurosporine | N-benzoyl derivative of staurosporine |

| K252c | Broader than some derivatives but less than staurosporine | Less potent than staurosporine | Aglycone of staurosporine (lacks sugar) |

Analysis of 3'-Demethylstaurosporinium(1+) as a Protein Kinase Inhibitor

3'-Demethylstaurosporinium(1+), also known as DMS, is a derivative of staurosporine and shares its potent, ATP-competitive inhibitory action against a broad spectrum of protein kinases. While staurosporine itself is famously non-selective, its derivatives can exhibit varying degrees of selectivity. researchgate.net Staurosporine was initially identified as a potent inhibitor of Protein Kinase C (PKC). nih.gov

Research on staurosporine analogs has aimed to develop more selective inhibitors. acs.org For example, the development of "staralogs," staurosporine-based inhibitors, has led to molecules with remarkable and unprecedented selectivity for engineered analog-sensitive (AS) kinases, while showing minimal inhibition of wild-type kinases. nih.gov This demonstrates that the staurosporine scaffold can be modified to achieve high specificity.

While specific, comprehensive profiling data for 3'-Demethylstaurosporinium(1+) against a wide panel of kinases is not as extensively published as for staurosporine, its structural similarity suggests it likely retains broad-spectrum activity. However, subtle differences in its interaction with the ATP-binding pocket, due to the demethylation, could alter its affinity for different kinase families and isoforms. The PKC family, being a primary target of staurosporine, is of particular interest. The various PKC isozymes (conventional, novel, and atypical) have distinct activation requirements and substrate specificities, and it is plausible that 3'-Demethylstaurosporinium(1+) exhibits differential inhibitory activity against these subtypes. ucsd.edu

The inhibitory mechanism of 3'-Demethylstaurosporinium(1+) is rooted in its competitive binding to the ATP-binding site of protein kinases. nih.gov This interaction is a hallmark of the indolocarbazole class of inhibitors. The planar indolocarbazole ring system of the molecule inserts into the hydrophobic pocket typically occupied by the adenine ring of ATP. mdpi.com

Radiolabeled ligands are invaluable tools for quantitative binding studies and affinity profiling. The tritiated form of 3'-Demethylstaurosporinium(1+), [3H]DMS, has been utilized as a ligand to probe the catalytic domain of Protein Kinase C (PKC). nih.gov An automated 96-well microtiter plate filtration assay has been developed and validated for this purpose. nih.gov

This assay allows for the rapid and accurate determination of the binding affinity of unlabeled compounds that compete with [3H]DMS for the ATP-binding site of PKC. By using [3H]DMS in conjunction with other radioligands like [3H]phorbol 12,13-dibutyrate ([3H]PDBu), which binds to the regulatory domain of PKC, researchers can discriminate between agents that target the catalytic versus the regulatory domains of the enzyme. nih.gov Such quantitative binding assays are crucial for characterizing the potency and mechanism of action of novel kinase inhibitors.

Mechanistic Insights into ATP-Binding Site Interactions.

Modulation of Cellular Signaling Cascades by Staurosporine Analogues

By inhibiting a wide array of protein kinases, staurosporine and its analogues, including by extension 3'-Demethylstaurosporinium(1+), can profoundly modulate numerous cellular signaling cascades. aacrjournals.org These pathways govern fundamental cellular processes such as growth, proliferation, differentiation, and apoptosis.

One of the key pathways affected is the Ras-Raf-MEK-ERK signaling cascade. aacrjournals.org Protein Kinase C (PKC) plays a significant role in the phosphorylation and activation of Raf, a critical component of this pathway. aacrjournals.org By inhibiting PKC, staurosporine analogs can disrupt MAPK signaling. aacrjournals.org Another important pathway influenced by these inhibitors is the Jak-STAT pathway, which is crucial for cytokine signaling. aacrjournals.org PKC can regulate this pathway in certain cell types. aacrjournals.org

Furthermore, staurosporine has been shown to induce apoptosis in various cell lines, an effect linked to the inhibition of critical survival kinases. mdpi.com The anti-tumor effects of some staurosporine analogs are also associated with the regulation of cell cycle progression. mdpi.com For instance, treatment with a marine-derived staurosporine analogue led to G2/M phase arrest in breast cancer cells. mdpi.com The broad inhibitory profile of these compounds means they can simultaneously impact multiple signaling nodes, leading to complex and context-dependent cellular outcomes.

Impact on Receptor Tyrosine Kinase Pathways (e.g., PDGF, EGF)

There is currently no specific data from in vitro studies detailing the impact of 3'-Demethylstaurosporinium(1+) on the signaling pathways of Platelet-Derived Growth Factor (PDGF) or Epidermal Growth Factor (EGF). Staurosporine and its analogs are known to function by competing with ATP for the binding site on a wide array of protein kinases. This general mechanism suggests a high probability that 3'-Demethylstaurosporinium(1+) also exhibits inhibitory activity against various kinases, which would likely include receptor tyrosine kinases such as the PDGF receptor (PDGFR) and the EGF receptor (EGFR).

Staurosporine analogs, such as K252a, have been shown to inhibit neurotrophin receptor tyrosine kinases. nih.gov Another analog, AFN941 (1,2,3,4-Tetrahydrostaurosporine), is known to inhibit a mutant form of EGFR and also binds to Janus kinase 3 (JAK3), a non-receptor tyrosine kinase. caymanchem.com This evidence from related compounds strongly implies that the broader family of staurosporine derivatives has significant effects on tyrosine kinase signaling. However, without direct experimental evidence, the specific IC50 values and the precise nature of the interaction (e.g., competitive, non-competitive) of 3'-Demethylstaurosporinium(1+) with PDGF and EGF receptors are unknown.

Table 1: Research Data on the Impact of 3'-Demethylstaurosporinium(1+) on Receptor Tyrosine Kinase Pathways

| Pathway Component | Finding for 3'-Demethylstaurosporinium(1+) |

|---|---|

| PDGF Receptor (PDGFR) | Data not available |

Effects on Downstream Signaling Molecules and Networks (e.g., c-fos proto-oncogene expression)

Consistent with the lack of data on its primary targets, there is no available research on the effects of 3'-Demethylstaurosporinium(1+) on downstream signaling molecules, such as the expression of the c-fos proto-oncogene. The expression of c-fos is often used as a marker for neuronal activity and is regulated by numerous signaling cascades, including the MAPK/ERK pathway, which is downstream of many receptor tyrosine kinases. epa.gov

Inhibition of RTKs like PDGFR and EGFR by a kinase inhibitor would be expected to modulate the expression of downstream genes like FOS. For instance, staurosporine itself has been shown to affect the ERK and Akt kinase pathways, which can, in turn, influence transcription factors that regulate c-fos expression. epa.gov However, no studies have specifically measured the change in c-fos expression in response to treatment with 3'-Demethylstaurosporinium(1+). Therefore, it is not possible to confirm its regulatory effect on this or related signaling networks.

Table 2: Research Data on the Effects of 3'-Demethylstaurosporinium(1+) on Downstream Signaling

| Downstream Molecule/Network | Finding for 3'-Demethylstaurosporinium(1+) |

|---|

Structure Activity Relationship Sar and Structural Biology

Foundational Concepts of Structure-Activity Relationships in Medicinal Chemistry and Toxicology

The core principle of SAR is that the biological effect of a chemical compound is directly related to its three-dimensional structure. wikipedia.org Medicinal chemists utilize this concept to design and synthesize new molecules with improved therapeutic properties. studysmarter.co.uk By systematically altering parts of a molecule, researchers can identify the key structural features, or pharmacophores, responsible for its biological activity. gardp.org This iterative process of synthesis and biological testing allows for the optimization of a lead compound into a drug candidate with enhanced potency, selectivity, and reduced adverse effects. gardp.orgstudysmarter.co.uk

In toxicology, SAR is employed to predict the potential toxicity of new chemical entities. nih.gov By understanding the relationship between chemical structure and toxicological endpoints, it is possible to identify structural motifs associated with adverse effects, such as carcinogenicity or hepatotoxicity. nih.gov However, predicting toxicity based on structure can be complex, as the toxic effects may be caused by the parent compound or its metabolites and can involve multiple biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent a refinement of SAR, establishing mathematical relationships between chemical structure and biological activity. wikipedia.org These computational models use molecular descriptors to predict the activity of new compounds, thereby streamlining the drug discovery process. acs.org

Elucidation of Pharmacophoric Elements for Kinase Inhibition in the Staurosporine (B1682477) Scaffold

Staurosporine is a potent, albeit non-selective, inhibitor of a wide range of protein kinases. nih.govresearchgate.net Its ability to bind to the ATP-binding site of these enzymes has made its scaffold a valuable starting point for the development of more selective kinase inhibitors. researchgate.netnih.gov The key pharmacophoric elements of the staurosporine scaffold responsible for kinase inhibition include:

The Indolocarbazole Core: The planar, aromatic indolocarbazole ring system is crucial for binding to the adenine-binding region of the kinase ATP pocket. nih.govnsf.gov This interaction is primarily driven by hydrophobic and van der Waals forces.

Hydrogen Bonding Moieties: The lactam ring of the indolocarbazole core and the amino group of the sugar moiety are critical for forming hydrogen bonds with the hinge region of the kinase, mimicking the interactions of ATP. researchgate.net

The Sugar Moiety: The sugar portion of staurosporine occupies the ribose-binding pocket of the kinase, forming additional interactions that contribute to its high affinity. nih.gov The presence of the sugar is generally considered essential for the biological activity of these compounds. nih.gov

A pharmacophore model for ATP-competitive checkpoint kinase 1 (Chk1) inhibitors, which shares similarities with the staurosporine binding mode, consists of a hydrogen bond acceptor, a hydrogen bond donor, and two hydrophobic features. nih.gov This highlights the common interaction patterns that are exploited by staurosporine and its derivatives to achieve kinase inhibition.

Computational and Biophysical Approaches to SAR Analysis

A variety of computational and biophysical techniques are employed to understand the SAR of kinase inhibitors like staurosporine and its derivatives. numberanalytics.comfrontiersin.org

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions. semanticscholar.orgacs.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, assessing the stability of the binding and conformational changes. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical properties of a series of compounds with their biological activities, enabling the prediction of activity for novel compounds. acs.orgfrontiersin.org

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used for virtual screening of compound libraries. researchgate.netnih.gov

Biophysical Approaches:

X-ray Crystallography: This technique provides high-resolution three-dimensional structures of protein-ligand complexes, offering a detailed view of the binding interactions. nih.govnih.govnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to study the structure and dynamics of molecules in solution, providing information on ligand binding and conformational changes. numberanalytics.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between a ligand and a target protein. numberanalytics.com

These methods, often used in combination, provide a comprehensive understanding of the SAR of staurosporine derivatives and guide the design of new inhibitors with improved properties. uni-halle.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. mdpi.com These models are mathematical equations that correlate the structural or physicochemical properties of a series of molecules with their activities, such as binding affinity or inhibitory concentration. wikipedia.orgresearchgate.net The fundamental principle of QSAR is that the variation in the biological activity of a group of compounds is dependent on the differences in their molecular structures. mdpi.com

In the context of 3'-Demethylstaurosporinium(1+), a derivative of the potent but non-selective protein kinase inhibitor staurosporine, QSAR models can be instrumental. By analyzing a dataset of staurosporine analogs and their corresponding activities against various kinases, QSAR studies can identify key structural features that influence potency and selectivity. These features, known as molecular descriptors, can be steric, electronic, hydrophobic, or topological in nature. researchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.commdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can be applied. wikipedia.org In a CoMFA study, the molecules in the dataset are aligned, and their steric and electrostatic fields are calculated and mapped. The resulting contour maps highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity. This information is invaluable for the rational design of new, more potent, and selective inhibitors based on the 3'-Demethylstaurosporinium(1+) scaffold. ijstr.org

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by systematically leaving out samples from the dataset. | > 0.5 |

| F-test (F-statistic) | Assesses the overall significance of the regression model. | High value |

| Standard Deviation | Measures the dispersion of the data relative to its mean. | Low value |

This table provides a general overview of common statistical parameters and their generally accepted values for a robust QSAR model.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 3'-Demethylstaurosporinium(1+), and its protein target at an atomic level. tanaffosjournal.ir

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. frontiersin.org This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. tanaffosjournal.ir For 3'-Demethylstaurosporinium(1+), docking studies can elucidate its binding mode within the ATP-binding pocket of various protein kinases, providing insights into its inhibitory mechanism. plos.org

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. frontiersin.orgnih.gov MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein. nih.gov These simulations can reveal important information about the stability of the complex, the conformational changes that occur upon ligand binding, and the role of solvent molecules in the interaction. plos.org By analyzing the trajectory of an MD simulation, researchers can calculate the binding free energy, which provides a more accurate estimation of the ligand's affinity for the target. plos.org

Table 2: Common Software for Molecular Docking and Dynamics Simulations

| Software | Application | Key Features |

| AutoDock | Molecular Docking | Widely used for predicting ligand conformations. nih.gov |

| GOLD | Molecular Docking | Considers ligand and protein flexibility. |

| FlexX | Molecular Docking | Uses an incremental construction algorithm. |

| Desmond | Molecular Dynamics | High-performance simulation of biological systems. nih.gov |

| GROMACS | Molecular Dynamics | Versatile and widely used for biomolecular simulations. |

| AMBER | Molecular Dynamics | A suite of programs for biomolecular simulations. |

X-ray Crystallography and NMR Spectroscopy in Ligand-Target Complex Characterization

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal for the high-resolution structural characterization of ligand-target complexes, providing definitive evidence of binding and detailed interaction maps. crelux.comnih.gov

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. libretexts.org To study the interaction of 3'-Demethylstaurosporinium(1+) with a target protein, a co-crystal of the complex is required. drugtargetreview.com This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density and, subsequently, the positions of the atoms in the complex. libretexts.orgdrugtargetreview.com The resulting crystal structure provides a static, high-resolution snapshot of the ligand bound to the active site, revealing precise details about the binding orientation, conformational changes in the protein, and the network of interactions, including hydrogen bonds and van der Waals contacts. drugtargetreview.com

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. nih.govanu.edu.au In the context of ligand-target interactions, NMR can be used to identify the binding site, determine the affinity of the ligand, and characterize the structure of the complex. nih.govbeilstein-journals.org One common approach is to use chemical shift perturbation (CSP) mapping, where changes in the NMR spectrum of the protein are monitored upon the addition of the ligand. nih.govbeilstein-journals.org The residues that experience significant chemical shift changes are likely to be part of the binding site. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance restraints between the ligand and the protein, which can be used to determine the three-dimensional structure of the complex in solution. nih.govanu.edu.au Unlike X-ray crystallography, NMR can provide information about the dynamic nature of the interaction. nih.gov

Table 3: Comparison of X-ray Crystallography and NMR Spectroscopy for Ligand-Target Complex Characterization

| Feature | X-ray Crystallography | NMR Spectroscopy |

| Sample Phase | Crystalline solid libretexts.org | Solution nih.gov |

| Resolution | Typically higher (atomic) libretexts.org | Lower, but provides atomic-level detail |

| Molecular Size | No strict size limit, but crystallization can be a bottleneck libretexts.org | Generally limited to smaller proteins (<30 kDa), though techniques for larger systems exist semanticscholar.org |

| Dynamics | Provides a static picture drugtargetreview.com | Can provide information on molecular dynamics and conformational changes nih.gov |

| Sample Preparation | Requires well-diffracting crystals, which can be challenging to obtain libretexts.org | Requires soluble, stable protein samples at high concentrations semanticscholar.org |

| Key Information | Precise 3D structure of the complex drugtargetreview.com | Binding site mapping, affinity, and solution structure of the complex nih.govbeilstein-journals.org |

Advanced Research Methodologies and Techniques for Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive identification of staurosporine (B1682477) intermediates, including demethylated variants, is accomplished through a combination of high-resolution spectroscopic and spectrometric methods. While specific data for the isolated 3'-Demethylstaurosporinium(1+) cation is not extensively published, its structure can be confidently inferred from the detailed analysis of its direct precursors, such as O-demethyl-staurosporine and other related compounds isolated from genetically engineered microorganisms. nih.gov

The structural elucidation process typically involves:

High-Resolution Mass Spectrometry (HRESITOF MS): This technique provides the highly accurate mass of the molecule, allowing for the determination of its elemental composition. For instance, biosynthetic intermediates are purified and analyzed by methods like HPLC coupled to mass spectrometry to confirm their molecular weight and formula. tandfonline.com

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation.

¹H NMR: Identifies the number and environment of hydrogen atoms in the molecule.

¹³C NMR: Determines the carbon skeleton of the compound.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. These correlations are critical for assembling the complete molecular structure and pinpointing the exact location of modifications, such as the absence of a methyl group at the 3'-position. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as carbonyls (C=O), amines (N-H), and hydroxyls (O-H), which are characteristic features of the indolocarbazole scaffold and its sugar moiety.

Ultraviolet-Visible (UV) Spectroscopy: The indolocarbazole chromophore gives a characteristic UV absorption spectrum, which can be used to identify compounds of this class during purification and analysis.

Circular Dichroism (CD) Spectroscopy: This technique is sensitive to the chirality of the molecule. It has been used to determine the structure of novel indolocarbazole compounds, confirming the stereochemistry which is crucial for biological activity. asm.org

A key intermediate in the staurosporine pathway, holyrine A, was identified in a mutant strain where the staN gene was disrupted. Its structure was determined using extensive NMR analysis, providing a template for the characterization of related demethylated compounds. tandfonline.com

Table 1: Representative ¹H and ¹³C NMR Data for the Staurosporine Intermediate Holyrine A

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Aglycone | ||

| 2 | 123.6 | 7.94 (d, 8.0) |

| 3 | 113.8 | 7.32 (t, 8.0) |

| 4 | 125.7 | 7.42 (t, 8.0) |

| 5 | 120.3 | 9.07 (d, 8.0) |

| 5a | 126.7 | |

| 6a | 137.9 | |

| 7 | 170.1 | |

| 8 | 121.2 | 8.23 (d, 7.7) |

| 9 | 124.9 | 7.48 (t, 7.7) |

| 10 | 119.5 | 7.29 (t, 7.7) |

| 11 | 140.7 | 7.55 (d, 7.7) |

| 11a | 122.9 | |

| 12a | 127.3 | |

| 13a | 127.0 | |

| Sugar Moiety | ||

| 1' | 84.1 | 6.84 (d, 8.8) |

| 2' | 36.3 | 2.50 (m), 1.95 (m) |

| 3' | 50.8 | 2.94 (m) |

| 4' | 77.9 | 3.32 (m) |

| 5' | 72.8 | 3.96 (q, 6.4) |

| 6' | 18.0 | 1.34 (d, 6.4) |

| N-CH₃ | 30.6 | 2.56 (s) |

| Data derived from analysis of holyrine A, a direct precursor to demethylated staurosporine intermediates. Source: tandfonline.com |

Advanced Biochemical and Enzymatic Assays for Activity and Selectivity Profiling

3'-Demethylstaurosporinium(1+) is related to staurosporine, a prototypical ATP-competitive protein kinase inhibitor known for its high potency but broad selectivity. wikipedia.orgresearchgate.net To characterize the activity and selectivity profile of such derivatives, a variety of advanced, often high-throughput, biochemical and enzymatic assays are employed. These assays measure the compound's ability to inhibit the function of specific kinases. nih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These are robust, homogeneous assays widely used for kinase screening.

LanthaScreen™ TR-FRET Assays: These assays measure kinase activity by detecting the phosphorylation of a fluorescein-labeled substrate. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein (B123965) acceptor into close proximity, resulting in a FRET signal. thermofisher.combmglabtech.combmglabtech.com An alternative format, the LanthaScreen™ Eu Kinase Binding Assay, directly measures the displacement of a fluorescently-labeled, broad-spectrum kinase inhibitor (tracer) from the kinase's ATP-binding site by a test compound. thermofisher.com

Adapta™ Universal Kinase Assay: This TR-FRET assay quantifies kinase activity by detecting the amount of ADP produced during the kinase reaction. The assay uses an antibody that recognizes ADP, leading to a change in the FRET signal that is proportional to kinase activity.

Luminescence-Based Assays (e.g., ADP-Glo™): This is another popular method that measures kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction occurs, then a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP back into ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity. biomolecularsystems.compromega.com This method is highly sensitive and tolerant of high ATP concentrations. promega.com

Capture Compound Mass Spectrometry (CCMS): This chemoproteomic approach provides an unbiased profile of the kinases that a compound interacts with inside a cell. It utilizes a trifunctional probe molecule carrying the inhibitor (e.g., staurosporine), a photo-reactive group, and a purification tag (e.g., biotin). The probe binds to target kinases in a cell lysate, a UV-crosslinking step forms a covalent bond, and the tagged kinases are then purified and identified by mass spectrometry. acs.org

These assays allow researchers to generate selectivity profiles by testing the compound against a large panel of different kinases, revealing which enzymes it inhibits most potently. researchgate.net

Genetic Tools and Engineering Approaches for Biosynthetic Pathway Elucidation and Manipulation

Understanding and manipulating the production of 3'-Demethylstaurosporinium(1+) is achieved through the powerful tools of molecular genetics and metabolic engineering. The entire staurosporine biosynthetic gene cluster (sta) has been cloned and characterized from producing organisms like Streptomyces sp. TP-A0274. jst.go.jpnih.govsecondarymetabolites.org

Key genetic approaches include:

Heterologous Expression: The entire sta gene cluster can be transferred into a more genetically tractable and higher-producing host, such as Streptomyces albus or Streptomyces lividans. jst.go.jpnih.gov This allows for more controlled studies of gene function and facilitates the production of staurosporine and its intermediates. nih.govexlibrisgroup.com For example, the co-expression of specific sets of genes on different plasmids has been used to reconstitute the biosynthetic pathway in a new host. nih.gov

Gene Inactivation and Knockout Mutants: The function of individual genes within the sta cluster is determined by targeted inactivation, often through insertional inactivation via double crossover recombination. tandfonline.com By knocking out a specific gene, the biosynthetic pathway is blocked, leading to the accumulation of the substrate of the missing enzyme. This is a primary method for isolating and identifying biosynthetic intermediates. For instance:

Inactivation of the staN gene (a P450 oxygenase) leads to the accumulation of holyrine A. tandfonline.com

Inactivation of the aminotransferase gene spcI (a staI homolog) in a related pathway was used to generate derivatives lacking the amino group on the sugar. asm.orgasm.org

The creation of 3'-Demethylstaurosporinium(1+) would theoretically result from the inactivation of the O-methyltransferase gene staMB, which is responsible for the final methylation at the 3'-hydroxyl group of the sugar moiety. nih.gov

Combinatorial Biosynthesis: This approach involves mixing and matching genes from different biosynthetic pathways to create novel "unnatural" natural products. For example, genes from the rebeccamycin (B1679247) and staurosporine pathways have been combined in S. albus to produce more than 30 different indolocarbazole derivatives. pnas.org

These genetic engineering strategies are not only crucial for elucidating the precise steps of the biosynthetic pathway but also offer a powerful platform for generating novel staurosporine analogues with potentially improved therapeutic properties. asm.orgnih.gov

Cellular and Molecular Biology Techniques for Pathway Analysis

Beyond its biosynthesis, the biological effects of 3'-Demethylstaurosporinium(1+) and related compounds are investigated using a wide array of cellular and molecular biology techniques. As staurosporine is a well-established inducer of apoptosis (programmed cell death), many of these assays focus on dissecting the cellular pathways it perturbs. wikipedia.orgphysiology.org

Apoptosis and Cell Viability Assays:

Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method to quantify apoptosis. nih.gov In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) flips to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. ecu.edusigmaaldrich.com PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells), allowing for the differentiation of early apoptotic, late apoptotic, and viable cells. sigmaaldrich.comnih.govbio-rad-antibodies.com

Caspase Activity Assays: Apoptosis is often executed by a cascade of proteases called caspases. The activation of key caspases like caspase-3 and caspase-9 can be detected by Western blotting, which visualizes the cleavage of the pro-caspase into its active fragments. physiology.orgnih.gov

Cell Cycle Analysis: Staurosporine can arrest the cell cycle at specific checkpoints. Flow cytometry is used to analyze the cell cycle distribution of a population of cells treated with the compound. nih.goviiarjournals.org Cells are stained with a DNA-binding dye, and their fluorescence intensity, which corresponds to DNA content, reveals whether they are in the G1, S, or G2/M phase of the cell cycle. nih.gov

Western Blotting for Signaling Pathway Analysis: To understand how a compound affects cellular signaling, Western blotting is used to measure changes in the expression levels or phosphorylation status of key proteins. For example, the activation or inhibition of survival pathways involving kinases like Erk and Akt can be monitored by using phospho-specific antibodies. nih.goviiarjournals.org

Cellular Thermal Shift Assay (CETSA): This powerful technique confirms that a drug binds to its target protein inside intact cells. mdpi.com The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound. In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble protein is quantified, often by mass spectrometry (MS-CETSA). mdpi.compelagobio.combiorxiv.orgbiorxiv.org This method has been used extensively to study the broad target profile of staurosporine in a physiologically relevant context, identifying both kinase and non-kinase interactors. biorxiv.orgresearchgate.net

常见问题

Q. How should researchers address batch-to-batch variability in 3'-Demethylstaurosporinium(1+) synthesis?

- Methodological Answer : Implement Good Laboratory Practice (GLP) protocols for synthesis, including batch records with raw material certifications. Characterize each batch via NMR, HRMS, and HPLC. Use statistical process control (SPC) charts to monitor critical quality attributes (CQAs) and validate reproducibility across ≥3 independent batches .

Q. What frameworks ensure ethical reporting of negative or inconclusive results?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing negative datasets in public repositories (e.g., Zenodo). Use structured abstracts to highlight methodological insights despite inconclusive outcomes. Reference community guidelines (e.g., ASCB’s Recommendations for Reporting Negative Results) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。